molecular formula C8H4ClN3 B11912018 7-Chloroimidazo[1,2-a]pyridine-3-carbonitrile

7-Chloroimidazo[1,2-a]pyridine-3-carbonitrile

Cat. No.: B11912018
M. Wt: 177.59 g/mol
InChI Key: FAXZHAAWDWPOOF-UHFFFAOYSA-N
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Description

7-Chloroimidazo[1,2-a]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the 7th position and a nitrile group at the 3rd position of the imidazo[1,2-a]pyridine ring system imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloroimidazo[1,2-a]pyridine-3-carbonitrile typically involves the reaction of 2-aminopyridine with appropriate electrophiles. One common method is the two-step one-pot synthesis, where 2-aminopyridine reacts with N,N-dimethylformamide dimethyl acetate (DMF-DMA) to form an intermediate, which is then condensed with bromoacetonitrile . This method provides a simple and practical approach to synthesizing 3-substituted imidazo[1,2-a]pyridines in moderate to high yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

7-Chloroimidazo[1,2-a]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Functionalization Reactions: The nitrile group can be functionalized to form various derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 7-substituted imidazo[1,2-a]pyridine derivatives, while oxidation and reduction reactions can modify the nitrile group or other functional groups present in the molecule.

Scientific Research Applications

7-Chloroimidazo[1,2-a]pyridine-3-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Chloroimidazo[1,2-a]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, imidazo[1,2-a]pyridine derivatives have been shown to inhibit enzymes involved in bacterial cell wall synthesis, making them effective against multidrug-resistant tuberculosis . The compound’s ability to interact with various biological targets is attributed to its unique chemical structure, which allows it to bind to specific sites on proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloroimidazo[1,2-a]pyridine-3-carbonitrile is unique due to the presence of both a chlorine atom and a nitrile group, which impart distinct chemical properties and reactivity. This makes it a valuable scaffold for designing new compounds with diverse biological activities.

Properties

Molecular Formula

C8H4ClN3

Molecular Weight

177.59 g/mol

IUPAC Name

7-chloroimidazo[1,2-a]pyridine-3-carbonitrile

InChI

InChI=1S/C8H4ClN3/c9-6-1-2-12-7(4-10)5-11-8(12)3-6/h1-3,5H

InChI Key

FAXZHAAWDWPOOF-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC=C2C#N)C=C1Cl

Origin of Product

United States

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